

2-Nitro-5-(trifluoromethoxy)benzoic acid

structure and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Nitro-5-(trifluoromethoxy)benzoic acid
Cat. No.:	B060611

[Get Quote](#)

An In-depth Technical Guide to **2-Nitro-5-(trifluoromethoxy)benzoic acid**

This technical guide provides a comprehensive overview of **2-Nitro-5-(trifluoromethoxy)benzoic acid**, including its chemical structure, IUPAC name, physicochemical properties, and a generalized synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

2-Nitro-5-(trifluoromethoxy)benzoic acid is an organic compound featuring a benzoic acid core substituted with a nitro group at the second position and a trifluoromethoxy group at the fifth position.

- IUPAC Name: **2-Nitro-5-(trifluoromethoxy)benzoic acid**
- CAS Number: 189359-65-7[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₈H₄F₃NO₅[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structure:

Physicochemical Properties

The key quantitative data for **2-Nitro-5-(trifluoromethoxy)benzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	251.12 g/mol	[1] [3]
Boiling Point	343 °C	[1]
Density	1.628 g/cm ³	[1]
Flash Point	161 °C	[1]
Storage	Sealed in dry, room temperature	[1] [3]

Synthesis Pathway

The synthesis of **2-Nitro-5-(trifluoromethoxy)benzoic acid** can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation, starting from a substituted toluene precursor. This pathway involves oxidation of the methyl group to a carboxylic acid, followed by a nitration step.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **2-Nitro-5-(trifluoromethoxy)benzoic acid**.

Experimental Protocol: Generalized Synthesis

The following provides a detailed, generalized methodology for the synthesis of nitroaromatic benzoic acids, adapted from procedures for structurally similar compounds.^{[4][5][6]} This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize **2-Nitro-5-(trifluoromethoxy)benzoic acid** via nitration of 3-(trifluoromethoxy)benzoic acid.

Materials:

- 3-(trifluoromethoxy)benzoic acid (starting material)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 68-70%)
- Dichloromethane (CH_2Cl_2) or other suitable solvent
- Ice
- Distilled water
- Sodium sulfate (anhydrous)

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Separatory funnel

- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting material, 3-(trifluoromethoxy)benzoic acid, in a suitable solvent such as dichloromethane.^[6]
- Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
- Preparation of Nitrating Agent: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to maintain a low temperature.
- Nitration: Slowly add the prepared nitrating mixture to the cooled solution of the starting material via the dropping funnel.^[6] The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.^[6]
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
- Washing and Drying: Combine the organic extracts and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product, **2-Nitro-5-(trifluoromethoxy)benzoic acid**, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
- The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 189359-65-7|2-Nitro-5-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof - Google Patents [patents.google.com]

- To cite this document: BenchChem. [2-Nitro-5-(trifluoromethoxy)benzoic acid structure and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b060611#2-nitro-5-trifluoromethoxy-benzoic-acid-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com